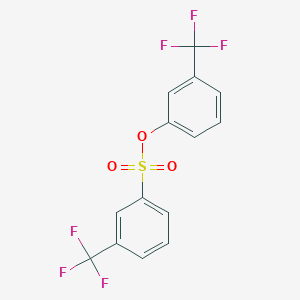
DL-N-Acetyl-1-nitrosotryptophan methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-N-Acetyl-1-nitrosotryptophan methyl ester is a synthetic compound derived from tryptophan, an essential amino acid This compound is characterized by the presence of an acetyl group, a nitroso group, and a methyl ester group attached to the tryptophan backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-N-Acetyl-1-nitrosotryptophan methyl ester typically involves the following steps:
Acetylation: Tryptophan is first acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Nitrosation: The acetylated tryptophan is then subjected to nitrosation using sodium nitrite and hydrochloric acid to introduce the nitroso group.
Esterification: Finally, the nitrosated compound is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: for acetylation and nitrosation steps.
Purification techniques: such as recrystallization and chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DL-N-Acetyl-1-nitrosotryptophan methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Hydrolysis: Produces DL-N-Acetyl-1-nitrosotryptophan and methanol.
Reduction: Produces DL-N-Acetyl-1-aminotryptophan methyl ester.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
DL-N-Acetyl-1-nitrosotryptophan methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways involving tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of DL-N-Acetyl-1-nitrosotryptophan methyl ester involves:
Molecular Targets: It interacts with enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase.
Pathways: Modulates pathways related to serotonin and kynurenine production, which are crucial for various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DL-N-Acetyltryptophan methyl ester
- DL-N-Nitrosotryptophan methyl ester
- DL-N-Acetyl-1-aminotryptophan methyl ester
Uniqueness
DL-N-Acetyl-1-nitrosotryptophan methyl ester is unique due to the presence of both acetyl and nitroso groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
53659-33-9 |
|---|---|
Molekularformel |
C14H15N3O4 |
Molekulargewicht |
289.29 g/mol |
IUPAC-Name |
methyl (2S)-2-[acetyl(nitroso)amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H15N3O4/c1-9(18)17(16-20)13(14(19)21-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3/t13-/m0/s1 |
InChI-Schlüssel |
AGKSTJOYUCWFJZ-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(=O)N([C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
Kanonische SMILES |
CC(=O)N(C(CC1=CNC2=CC=CC=C21)C(=O)OC)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)
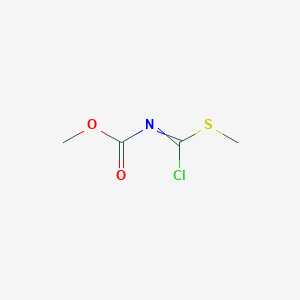
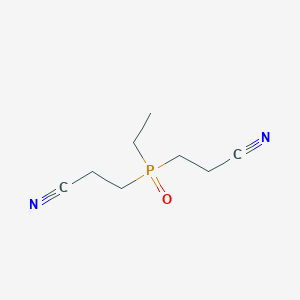
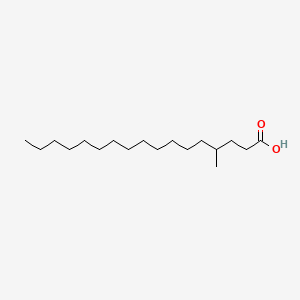
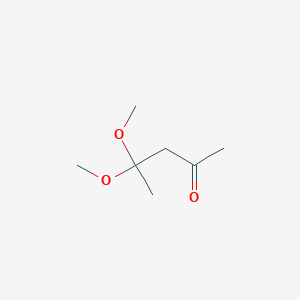
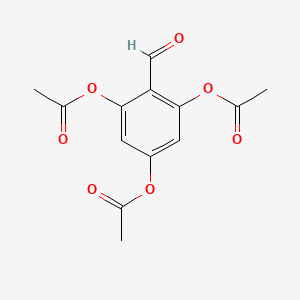

![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
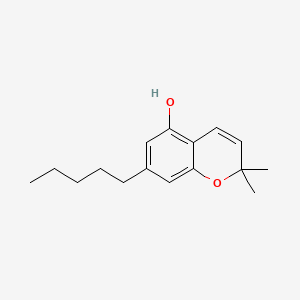
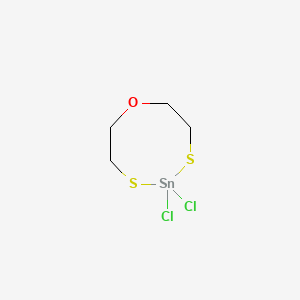
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
